molecular formula C22H39NO2 B13388564 N-(2-hydroxyethyl)eicosa-5,8,11-trienamide

N-(2-hydroxyethyl)eicosa-5,8,11-trienamide

Cat. No.: B13388564
M. Wt: 349.5 g/mol
InChI Key: YKGQBEGMUSSPFY-UHFFFAOYSA-N
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Description

N-(5Z,8Z,11Z-eicosatrienoyl)-ethanolamine is a bioactive lipid molecule derived from the fatty acid (5Z,8Z,11Z)-eicosatrienoic acid. This compound is part of the family of N-acylethanolamines, which are known for their roles in various physiological processes, including inflammation, pain modulation, and cell signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5Z,8Z,11Z-eicosatrienoyl)-ethanolamine typically involves the reaction of (5Z,8Z,11Z)-eicosatrienoic acid with ethanolamine. The reaction is usually carried out under mild conditions to preserve the integrity of the double bonds in the eicosatrienoic acid. A common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of the eicosatrienoic acid and the amino group of ethanolamine.

Industrial Production Methods

Industrial production of N-(5Z,8Z,11Z-eicosatrienoyl)-ethanolamine may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the final product meets the required standards for use in research and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

N-(5Z,8Z,11Z-eicosatrienoyl)-ethanolamine can undergo various chemical reactions, including:

    Oxidation: The double bonds in the eicosatrienoic acid moiety can be oxidized to form epoxides or hydroxylated derivatives.

    Reduction: The double bonds can be reduced to form saturated derivatives.

    Substitution: The amide bond can be hydrolyzed under acidic or basic conditions to yield the parent fatty acid and ethanolamine.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or hydrogen peroxide for hydroxylation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other hydrogenation catalysts.

    Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives of the eicosatrienoic acid moiety.

    Reduction: Saturated derivatives of N-(5Z,8Z,11Z-eicosatrienoyl)-ethanolamine.

    Substitution: (5Z,8Z,11Z)-eicosatrienoic acid and ethanolamine.

Scientific Research Applications

N-(5Z,8Z,11Z-eicosatrienoyl)-ethanolamine has been studied for its potential roles in various fields:

    Chemistry: As a model compound for studying amide bond formation and lipid chemistry.

    Biology: Investigated for its role in cell signaling pathways and its effects on cellular processes.

    Medicine: Explored for its potential anti-inflammatory and analgesic properties, as well as its role in modulating immune responses.

Mechanism of Action

The mechanism of action of N-(5Z,8Z,11Z-eicosatrienoyl)-ethanolamine involves its interaction with specific receptors and enzymes in the body. It is believed to exert its effects by modulating the activity of cannabinoid receptors, particularly CB1 and CB2, as well as other lipid signaling pathways. The compound may also influence the production of pro-inflammatory and anti-inflammatory mediators, thereby affecting immune responses and pain perception.

Comparison with Similar Compounds

N-(5Z,8Z,11Z-eicosatrienoyl)-ethanolamine can be compared to other N-acylethanolamines, such as:

    N-arachidonoyl-ethanolamine (anandamide): Known for its role in the endocannabinoid system and its effects on pain and mood.

    N-palmitoyl-ethanolamine: Studied for its anti-inflammatory and neuroprotective properties.

    N-oleoyl-ethanolamine: Investigated for its role in appetite regulation and metabolic processes.

Uniqueness

N-(5Z,8Z,11Z-eicosatrienoyl)-ethanolamine is unique due to its specific fatty acid moiety, (5Z,8Z,11Z)-eicosatrienoic acid, which imparts distinct biological activities and potential therapeutic benefits. Its ability to modulate multiple signaling pathways and its involvement in various physiological processes make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C22H39NO2

Molecular Weight

349.5 g/mol

IUPAC Name

N-(2-hydroxyethyl)icosa-5,8,11-trienamide

InChI

InChI=1S/C22H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h9-10,12-13,15-16,24H,2-8,11,14,17-21H2,1H3,(H,23,25)

InChI Key

YKGQBEGMUSSPFY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCC=CCC=CCCCC(=O)NCCO

Origin of Product

United States

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